molecular formula C16H13F2N5O2 B7498572 3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide

3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide

Cat. No.: B7498572
M. Wt: 345.30 g/mol
InChI Key: FDABHXRCDCXHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as DMTB and belongs to the class of benzamide derivatives.

Scientific Research Applications

DMTB has potential applications in various research areas, including cancer research, inflammation, and neurodegenerative diseases. Studies have shown that DMTB inhibits the growth of cancer cells and induces apoptosis in cancer cells. DMTB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DMTB has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of DMTB is not fully understood. However, studies have shown that DMTB inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by DMTB leads to changes in gene expression, which can result in the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and physiological effects:
DMTB has been shown to have both biochemical and physiological effects. Biochemically, DMTB inhibits the activity of HDACs, which leads to changes in gene expression. Physiologically, DMTB has been shown to inhibit cancer cell growth, induce apoptosis in cancer cells, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMTB in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, DMTB has been shown to have low toxicity, which makes it a safer alternative to other chemical compounds. However, one limitation of using DMTB in lab experiments is its high cost, which may limit its use in some research areas.

Future Directions

There are several future directions for research on DMTB. One direction is to investigate its potential use in the treatment of other diseases, such as cardiovascular diseases and autoimmune diseases. Another direction is to explore the use of DMTB in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of DMTB and its effects on gene expression.

Synthesis Methods

The synthesis of DMTB involves a multi-step process that includes the reaction of 4-methyl-3-nitrobenzoic acid with tetrazole and the subsequent reduction of the nitro group to an amine group. The final step involves the reaction of the amine group with difluoromethoxybenzoyl chloride to produce DMTB. This synthesis method has been optimized to obtain high yields of DMTB with high purity.

Properties

IUPAC Name

3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O2/c1-10-5-6-12(8-14(10)23-9-19-21-22-23)20-15(24)11-3-2-4-13(7-11)25-16(17)18/h2-9,16H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDABHXRCDCXHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(F)F)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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